

Deoxyartemisinin: A Technical Guide to its Physical and Chemical Properties

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Introduction

Deoxyartemisinin is a semi-synthetic derivative of artemisinin, a potent antimalarial compound isolated from the plant Artemisia annua. Structurally, it is characterized by the absence of the endoperoxide bridge that is crucial for the antimalarial activity of artemisinin and its other derivatives. As a result, **deoxyartemisinin** is inactive against Plasmodium falciparum. However, it serves as an important reference standard in the analysis of artemisinin-based drugs and is a key metabolite in pharmacokinetic studies.[1] Recent research has also explored its potential anti-inflammatory and anti-ulcer activities.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of **deoxyartemisinin**, detailed experimental protocols, and insights into its biological interactions.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of **deoxyartemisinin** are summarized below. These data are essential for its handling, formulation, and analysis in a research and development setting.



| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C15H22O4 | [3][4][5] |
| Molecular Weight | 266.33 g/mol | [3][4][5] |
| CAS Number | 72826-63-2 | [3][4][5] |
| IUPAC Name | (1S,4S,5R,8S,9R,12S,13R)-1, 5,9-trimethyl-11,14,15- trioxatetracyclo[10.2.1.0 ⁴ ,13.0 ⁸ ,1 3]pentadecan-10-one | [4] |
| Synonyms | 2-Deoxyartemisinin, Deoxyarteannuin, Deoxyqinghaosu, Desoxyartemisinin, Hydroarteannuin | [3][4] |
| Melting Point | 110-112 °C (for a derivative, deoxyartemisinin dimer) | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, ethanol, and DMSO. Sparingly soluble in aqueous buffers.[6][7][8][9] | |
| Appearance | White solid | [7] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and quality control of **deoxyartemisinin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts for **deoxyartemisinin** are presented below.[10]

Table 1: ¹H NMR Chemical Shifts (600 MHz, CDCl₃)



| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------|----------------------------|--------------|------------------------------|
| H-4 | 2.68 | m | |
| H-5 | 5.62 | S | _ |
| H-6 | 1.00 | d | 6.3 |
| H-9 | 1.07 | d | 7.3 |
| H-10 | 4.08 | dd | 10.5, 3.4 |
| H-10 | 3.36 | dd | 10.5, 9.4 |
| H-12 | 4.17 | q | 7.1 |
| H-13 | 1.45 | S | |

Table 2: 13C NMR Chemical Shifts (150 MHz, CDCl₃)



| Position | Chemical Shift (δ, ppm) |
|----------|-------------------------|
| C-1 | 34.8 |
| C-2 | 24.8 |
| C-3 | 106.4 |
| C-4 | 82.7 |
| C-5 | 94.9 |
| C-5a | 44.0 |
| C-6 | 36.8 |
| C-7 | 25.3 |
| C-8 | 22.5 |
| C-8a | 51.6 |
| C-9 | 33.4 |
| C-9a | 20.7 |
| C-10 | 69.5 |
| C-12 | 13.0 |
| C-13 | 20.6 |

Infrared (IR) Spectroscopy

The IR spectrum of **deoxyartemisinin** would be expected to show characteristic absorption bands corresponding to its functional groups. Based on the structure and data from related artemisinin compounds, the following peaks are anticipated:[11][12][13]

- \sim 2950-2850 cm $^{-1}$: C-H stretching vibrations of methyl and methylene groups.
- \sim 1740-1750 cm $^{-1}$: A strong absorption due to the C=O stretching of the lactone ring.
- ~1450 cm⁻¹ and ~1380 cm⁻¹: C-H bending vibrations.



• ~1115-1000 cm⁻¹: C-O stretching vibrations from the ether and lactone functionalities.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight and fragmentation pattern of artemisinin derivatives. For **deoxyartemisinin**, the protonated molecule [M+H]⁺ would be expected at m/z 267.1597.[14] The fragmentation pattern would likely involve successive losses of water (H₂O) and carbon monoxide (CO) or formic acid (HCOOH) from the core structure, leading to characteristic fragment ions.[6]

Experimental Protocols Synthesis of Deoxyartemisinin from Artemisinin[10]

This protocol describes the reductive deoxygenation of artemisinin to yield **deoxyartemisinin**.

Materials:

- Artemisinin
- Boron trifluoride diethyl etherate (BF₃/Et₂O)
- Sodium borohydride (NaBH₄)
- Dry Tetrahydrofuran (THF)
- Petroleum ether
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of artemisinin (2 g) and BF₃/Et₂O (26.4 mL) in dry THF (30 mL) and cool to 0 °C in an ice bath.
- In a separate flask, prepare an ice-cooled solution of NaBH₄ (0.6 g) in dry THF (30 mL).



- Add the artemisinin/BF₃·Et₂O solution dropwise to the NaBH₄ solution while maintaining the temperature at 0 °C.
- Allow the reaction to proceed for 3 hours at 0 °C.
- After 3 hours, heat the reaction mixture to reflux for 15 minutes.
- Cool the mixture and remove the solvent by evaporation under reduced pressure to obtain the crude product.
- Purify the crude product using silica-gel column chromatography with a petroleum ether-ethyl acetate eluent to yield **deoxyartemisinin**.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard protocol for determining the equilibrium solubility of a sparingly soluble compound.

Materials:

- Deoxyartemisinin
- Purified water (or other aqueous buffers, e.g., PBS pH 7.4)
- HPLC-grade solvent for analysis (e.g., acetonitrile)
- · Glass vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- · HPLC system with UV detector

Procedure:



- Add an excess amount of deoxyartemisinin to a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.
- Add a known volume of the desired aqueous solvent (e.g., 5 mL) to the vial.
- Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, remove the vial and allow the undissolved solid to settle.
- Centrifuge the sample to further separate the solid and liquid phases.
- Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22
 µm syringe filter to remove any remaining solid particles.
- Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.
- Quantify the concentration of deoxyartemisinin in the diluted sample using a validated HPLC-UV method.[15]
- Calculate the solubility based on the measured concentration and the dilution factor.

HPLC Method for Quantification of Deoxyartemisinin[15]

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of **deoxyartemisinin**.

Instrumentation and Conditions:

- HPLC System: A system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., Phenomenex Gemini 5 μm, 250 x 4.6 mm).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).
- Flow Rate: 1.0 mL/min.





• Detection Wavelength: 210-220 nm.

Injection Volume: 10-20 μL.

Column Temperature: Ambient.

Procedure:

- Prepare a series of standard solutions of deoxyartemisinin of known concentrations in the mobile phase to generate a calibration curve.
- Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.22 µm filter.
- Inject the standards and the sample onto the HPLC system.
- Identify the **deoxyartemisinin** peak based on its retention time compared to the standard.
- Quantify the amount of deoxyartemisinin in the sample by comparing its peak area to the calibration curve.

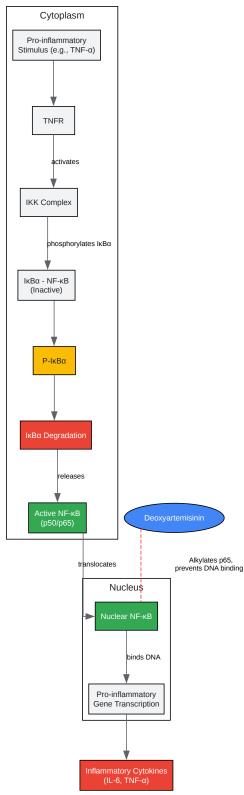
Biological Activity and Signaling Pathways

While devoid of the endoperoxide bridge necessary for antimalarial action, **deoxyartemisinin** is not biologically inert. It has been reported to possess anti-inflammatory and anti-ulcer properties.[1] The anti-inflammatory effects of sesquiterpene lactones, the class of compounds to which artemisinin and its derivatives belong, are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-кB) signaling pathway.[16][17][18]

Inhibition of the NF-κB Signaling Pathway

The NF- κ B pathway is a central regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by an inhibitory protein, I κ B α . Pro-inflammatory stimuli, such as TNF- α , lead to the phosphorylation and subsequent degradation of I κ B α . This releases NF- κ B, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Sesquiterpene lactones are proposed to inhibit this pathway by directly alkylating the p65 subunit of NF- κ B, which prevents its binding to DNA.[19]





Proposed Mechanism of NF-кВ Inhibition by Deoxyartemisinin

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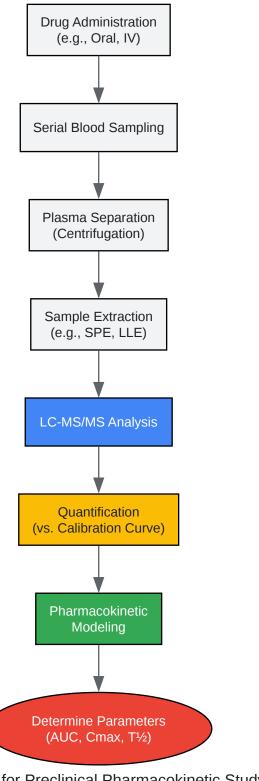
Caption: Proposed mechanism of NF-кВ inhibition by **Deoxyartemisinin**.



Experimental Workflow for Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of **deoxyartemisinin** is critical for its development as a potential therapeutic agent. The following diagram illustrates a typical workflow for a pharmacokinetic study in a preclinical model.





Workflow for Preclinical Pharmacokinetic Study

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Caption: General workflow for a preclinical pharmacokinetic study.



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